molecular formula C15H23N3O4 B2361738 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 2174002-25-4

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2361738
CAS No.: 2174002-25-4
M. Wt: 309.366
InChI Key: KDARDKGBHKPSFX-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps:

  • Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Formation of the Imidazole Ring: : The imidazole ring is formed through a cyclization reaction, often involving the reaction of an amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

  • Methylation: : The imidazole ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

  • Carboxylation: : The carboxylic acid group is introduced using reagents like carbon dioxide in the presence of a base, or by oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxo derivatives.

  • Reduction: : The imidazole ring can be reduced to form N-hydroxy or N-methyl derivatives.

  • Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Strong acids like TFA or HCl are used to cleave the Boc group.

Major Products Formed

  • Oxidation: : Imidazole N-oxo derivatives.

  • Reduction: : Imidazole N-hydroxy or N-methyl derivatives.

  • Substitution: : Removal of the Boc group yields the free amine.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : The imidazole ring is a key component in many biological molecules, and this compound could be used in the study of enzyme mechanisms or as a probe in biological assays.

  • Medicine: : The structural complexity and functional groups of this compound make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

  • Industry: : It could be used in the development of new materials or as a reagent in industrial chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other Boc-protected piperidines or imidazoles, but the presence of the methyl group and the specific arrangement of these groups sets it apart.

List of Similar Compounds

  • 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 326.41 g/mol
  • CAS Number : 216955-61-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with parasitic infections like Trypanosomiasis.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in the parasite. Inhibitors targeting this enzyme can disrupt the growth and replication of the parasite .
  • Cellular Uptake : Studies suggest that the compound's structure allows for effective cellular uptake, enhancing its bioavailability and efficacy against target cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
Antiparasitic Activity Effective against T. brucei with EC50 values around 39 nM
Cytotoxicity Low toxicity observed in mammalian cell lines
Pharmacokinetics Moderate brain permeability; favorable oral bioavailability

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Inhibition of Trypanosomiasis :
    • A study optimized a series of compounds leading to the identification of this imidazole derivative as a potent inhibitor against T. brucei. The results indicated that it could effectively reduce parasite load in vitro while maintaining low toxicity to host cells .
  • Structure-Activity Relationship (SAR) :
    • Research focused on modifying the piperidine moiety to enhance potency and selectivity against target enzymes. Variants of the compound were synthesized and tested, revealing that specific substitutions significantly impacted biological activity .
  • Pharmacological Profiling :
    • In vivo studies demonstrated promising pharmacokinetic properties, including absorption and distribution characteristics that support further development as a therapeutic agent for treating parasitic infections .

Properties

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-6-5-7-18(8-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDARDKGBHKPSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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